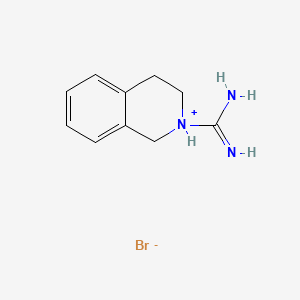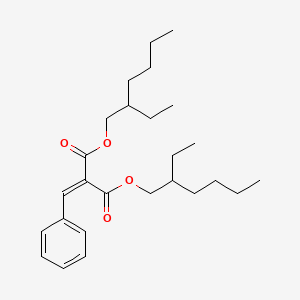
2-Ethoxyethyl stearate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxyethyl stearate is an ester compound with the molecular formula C22H44O3. It is formed by the esterification of stearic acid with 2-ethoxyethanol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Ethoxyethyl stearate can be synthesized through the esterification reaction between stearic acid and 2-ethoxyethanol. The reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
Stearic acid+2-Ethoxyethanol→2-Ethoxyethyl stearate+Water
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid. The mixture is heated to facilitate the reaction, and the water formed as a byproduct is continuously removed to drive the reaction to completion. The final product is then purified through distillation or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethoxyethyl stearate, like other esters, undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water, especially under acidic or basic conditions, to yield stearic acid and 2-ethoxyethanol.
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a new ester and alcohol.
Reduction: Esters can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis uses strong acids like hydrochloric acid, while basic hydrolysis (saponification) uses bases like sodium hydroxide.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid are commonly used.
Reduction: Lithium aluminum hydride is a typical reducing agent for esters.
Major Products
Hydrolysis: Stearic acid and 2-ethoxyethanol.
Transesterification: A new ester and alcohol, depending on the alcohol used.
Reduction: Alcohols corresponding to the ester components.
Applications De Recherche Scientifique
2-Ethoxyethyl stearate has a wide range of applications in scientific research and industry:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the formulation of various biological assays and experiments.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of cosmetics, lubricants, and plasticizers.
Mécanisme D'action
The mechanism of action of 2-ethoxyethyl stearate is primarily related to its chemical structure as an ester. In biological systems, esters can be hydrolyzed by esterases, releasing the corresponding alcohol and acid. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl stearate: An ester of stearic acid and ethanol.
Butyl stearate: An ester of stearic acid and butanol.
Methyl stearate: An ester of stearic acid and methanol.
Uniqueness
2-Ethoxyethyl stearate is unique due to the presence of the ethoxyethyl group, which imparts different solubility and reactivity characteristics compared to other stearate esters. This makes it particularly useful in applications requiring specific solvent properties or reactivity profiles.
Propriétés
| 72269-51-3 | |
Formule moléculaire |
C22H44O3 |
Poids moléculaire |
356.6 g/mol |
Nom IUPAC |
2-ethoxyethyl octadecanoate |
InChI |
InChI=1S/C22H44O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(23)25-21-20-24-4-2/h3-21H2,1-2H3 |
Clé InChI |
MFEWWQYHAZUIDX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OCCOCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





